molecular formula C11H13NO3 B14785530 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester

3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester

Cat. No.: B14785530
M. Wt: 207.23 g/mol
InChI Key: MTFCTQDMQSJHGU-UHFFFAOYSA-N
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Description

3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester is a chemical compound with the molecular formula C11H13NO3 It is a derivative of oxetane, a four-membered cyclic ether, and features an amino group and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. This can be achieved through various cyclization strategies, including:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino-substituted oxetane derivatives .

Scientific Research Applications

3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester is unique due to its combination of an oxetane ring, an amino group, and a phenylmethyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

benzyl 3-aminooxetane-3-carboxylate

InChI

InChI=1S/C11H13NO3/c12-11(7-14-8-11)10(13)15-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

MTFCTQDMQSJHGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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